Physicochemical properties of 4,5-dichloro-6-(trifluoromethyl)pyrimidine
Physicochemical properties of 4,5-dichloro-6-(trifluoromethyl)pyrimidine
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Dichlorotrifluoromethylpyrimidines
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic characterization, reactivity, and synthetic applications of dichlorotrifluoromethylpyrimidines. Recognizing the limited publicly available data for the specific isomer 4,5-dichloro-6-(trifluoromethyl)pyrimidine , this document leverages data from closely related and well-characterized isomers to construct a predictive and insightful analysis. The guide is intended for researchers, scientists, and drug development professionals who are interested in utilizing this class of fluorinated heterocycles as versatile building blocks in the synthesis of novel bioactive molecules.
Introduction: The Strategic Value of Fluorinated Pyrimidines
The introduction of fluorine and fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The pyrimidine core, a fundamental component of nucleobases, is a privileged structure in numerous therapeutic agents.[1] The strategic incorporation of a trifluoromethyl group onto this scaffold can significantly enhance a molecule's properties, including:
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Metabolic Stability: The high strength of the C-F bond often blocks metabolic pathways, increasing the compound's half-life.[2]
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Lipophilicity: The -CF3 group increases lipophilicity, which can improve membrane permeability and oral absorption.[2]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic profile of the pyrimidine ring, potentially enhancing interactions with biological targets.[2]
Dichlorotrifluoromethylpyrimidines are powerful intermediates, offering multiple reactive sites for diversification. The two chlorine atoms can be selectively displaced through nucleophilic aromatic substitution (SNAr), allowing for the sequential introduction of different functional groups. This guide will explore the properties and reactivity of this compound class, using available data from key isomers to provide a robust framework for researchers.
Physicochemical and Structural Properties: An Isomeric Comparison
Table 1: Structural Identifiers of Dichlorotrifluoromethylpyrimidine Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,4-dichloro-6-(trifluoromethyl)pyrimidine | C₅HCl₂F₃N₂ | 216.98 | 16097-64-6[3][4][5] |
| 4,6-dichloro-2-(trifluoromethyl)pyrimidine | C₅HCl₂F₃N₂ | 216.98 | 705-24-8[6][7] |
| 2,4-dichloro-5-(trifluoromethyl)pyrimidine | C₅HCl₂F₃N₂ | 216.98 | 3932-97-6 |
| 4,5-dichloro-6-(trifluoromethyl)pyrimidine | C₅HCl₂F₃N₂ | 216.98 | N/A |
Table 2: Physical Properties of Dichlorotrifluoromethylpyrimidine Isomers
| Property | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | 4,6-dichloro-2-(trifluoromethyl)pyrimidine | 4,5-dichloro-6-(trifluoromethyl)pyrimidine (Predicted) |
| Physical Form | Pale yellow liquid/oil[4] | Liquid[6] | Liquid or low-melting solid |
| Boiling Point | N/A | 157 °C @ 760 mmHg[7] | 160-180 °C @ 760 mmHg |
| Density | N/A | 1.585 - 1.627 g/mL at 25 °C[6][7] | ~1.6 g/mL |
| Refractive Index | N/A | n20/D 1.468[6] | ~1.47 |
| Solubility | Insoluble in water, soluble in organic solvents like ether.[4][8] | Insoluble in water.[8] | Expected to be insoluble in water and soluble in common organic solvents. |
Causality Insight: The boiling points and densities are relatively consistent across isomers, as these properties are primarily dictated by molecular weight and the presence of heavy atoms (Cl) and the CF3 group. The 4,5-dichloro isomer is predicted to have similar bulk properties. Minor variations arise from differences in dipole moment and crystal packing efficiency for solids.
Spectroscopic Characterization: A Guide to Structural Verification
Accurate characterization is essential to confirm the identity and purity of synthetic intermediates. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and isotopic distribution.
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Expected Data: For any C₅HCl₂F₃N₂ isomer, electron ionization (EI-MS) would show a characteristic molecular ion peak cluster. Due to the presence of two chlorine atoms, the isotopic pattern will be distinctive:
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[M]+ peak (containing ²³⁵Cl): Relative abundance of 100%
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[M+2]+ peak (containing one ³⁵Cl and one ³⁷Cl): Relative abundance of ~65%
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[M+4]+ peak (containing ²³⁷Cl): Relative abundance of ~10%
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For 2,4-dichloro-6-(trifluoromethyl)pyrimidine, the base peak is observed at m/z 216 (M+, with two ³⁵Cl atoms).[4]
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-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Use a standard gas chromatograph coupled to a mass spectrometer with an EI source.
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GC Method:
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Injector Temperature: 250 °C.
-
Column: Standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10-20 °C/min.
-
Carrier Gas: Helium.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the compound in the chromatogram. Analyze its mass spectrum, focusing on the molecular ion cluster and fragmentation pattern to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of specific nuclei. For dichlorotrifluoromethylpyrimidines, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
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¹H NMR: The single proton on the pyrimidine ring will appear as a singlet. Its chemical shift will depend on the electronic environment created by the adjacent substituents. For 2,4-dichloro-6-(trifluoromethyl)pyrimidine, the proton at the C5 position appears as a singlet at δ 7.7 ppm (in CDCl₃).[4] For the target 4,5-dichloro-6-(trifluoromethyl)pyrimidine, the proton is at the C2 position, and its chemical shift is expected to be further downfield, likely in the δ 8.5-9.0 ppm range, due to the deshielding effect of the two adjacent nitrogen atoms.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. The three fluorine atoms of the -CF3 group will appear as a singlet. The chemical shift provides a sensitive probe of the electronic environment. For comparison, the ¹⁹F NMR signal for 5-chloro-2-(trifluoromethyl)pyrimidine is at δ -70.04 ppm.[9]
-
¹³C NMR: This spectrum will show five distinct carbon signals. The carbon of the -CF3 group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons will be indicative of their substitution pattern.
Reactivity and Synthetic Pathways
The dichlorotrifluoromethylpyrimidine core is highly electron-deficient due to the electronegativity of the two ring nitrogens, the two chlorine atoms, and the potent electron-withdrawing trifluoromethyl group. This electronic nature dictates its reactivity, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) .
The general order of reactivity for halogen displacement on a pyrimidine ring is C4/C6 > C2 >> C5.[10] This regioselectivity is governed by the ability of the ring nitrogens to stabilize the negative charge of the Meisenheimer complex intermediate.
-
For 4,5-dichloro-6-(trifluoromethyl)pyrimidine:
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The chlorine at the C4 position is expected to be the most reactive towards nucleophiles.
-
The chlorine at the C5 position is expected to be significantly less reactive.
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This differential reactivity allows for a stepwise and controlled functionalization of the pyrimidine scaffold, which is a highly desirable trait for building molecular complexity.
Caption: Regioselective SNAr workflow for functionalizing dichloropyrimidines.
Applications in Drug Discovery and Agrochemicals
The trifluoromethyl-pyrimidine scaffold is present in a wide array of commercial and investigational products. Its derivatives have been explored for antifungal, insecticidal, and anticancer activities.[11] Dichloropyrimidine intermediates are central to the synthesis of these complex molecules.[12][13]
The value proposition of an intermediate like 4,5-dichloro-6-(trifluoromethyl)pyrimidine lies in its potential to serve as a versatile starting point for generating libraries of novel compounds for high-throughput screening.
Caption: Logical flow from a chemical building block to a drug candidate.
Conclusion
While direct experimental data on 4,5-dichloro-6-(trifluoromethyl)pyrimidine remains scarce, a comprehensive analysis of its isomers provides a strong predictive foundation for its physicochemical properties and chemical reactivity. It is expected to be a liquid or low-melting solid with a high density and poor water solubility. Spectroscopic analysis via MS and NMR should provide unambiguous structural confirmation.
The key value of this molecule lies in its highly electron-deficient pyrimidine core, which is primed for regioselective nucleophilic aromatic substitution. The anticipated higher reactivity of the C4-chloro substituent compared to the C5-chloro group makes this compound a particularly attractive and versatile building block for the synthesis of complex, functionalized molecules. Researchers in drug discovery and agrochemical development can leverage this intermediate to rapidly generate novel compound libraries, accelerating the discovery of new bioactive agents. Empirical validation of the properties and reactivity discussed herein is a necessary next step for any practical application.
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